Boc-DL-Cys(Acm)-OSu

Catalog No.
S15399305
CAS No.
M.F
C15H23N3O7S
M. Wt
389.4 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
Boc-DL-Cys(Acm)-OSu

Product Name

Boc-DL-Cys(Acm)-OSu

IUPAC Name

(2,5-dioxopyrrolidin-1-yl) 3-(acetamidomethylsulfanyl)-2-[(2-methylpropan-2-yl)oxycarbonylamino]propanoate

Molecular Formula

C15H23N3O7S

Molecular Weight

389.4 g/mol

InChI

InChI=1S/C15H23N3O7S/c1-9(19)16-8-26-7-10(17-14(23)24-15(2,3)4)13(22)25-18-11(20)5-6-12(18)21/h10H,5-8H2,1-4H3,(H,16,19)(H,17,23)

InChI Key

YVNIWBQFVQMDND-UHFFFAOYSA-N

Canonical SMILES

CC(=O)NCSCC(C(=O)ON1C(=O)CCC1=O)NC(=O)OC(C)(C)C

Boc-DL-Cysteine(Acetamidomethyl)-N-Hydroxysuccinimide (Boc-DL-Cys(Acm)-OSu) is a chemical compound widely utilized in peptide synthesis. It is a derivative of cysteine, an essential amino acid known for its role in protein structure and function. The compound features a tert-butoxycarbonyl (Boc) protecting group at the amino terminus, an acetamidomethyl (Acm) protecting group at the thiol terminus, and an N-hydroxysuccinimide (OSu) ester, which enhances its reactivity in forming amide bonds during peptide synthesis. This unique structure allows for selective protection and subsequent deprotection of functional groups, making it particularly valuable in the synthesis of peptides that require precise control over their chemical modifications.

  • Substitution Reactions: The OSu ester reacts with amine groups to form stable amide bonds, a critical step in solid-phase peptide synthesis. This reaction typically occurs in organic solvents such as dimethylformamide (DMF) or dichloromethane (DCM) at ambient temperatures.
  • Deprotection Reactions: The Boc and Acm protecting groups can be removed under specific conditions. The Boc group is typically cleaved using trifluoroacetic acid (TFA), while the Acm group can be removed using reagents like mercury(II) acetate or iodine in acetic acid .

These reactions are essential for manipulating the compound during peptide assembly and ensuring that the desired peptide structures are obtained without undesired side reactions.

Boc-DL-Cys(Acm)-OSu is significant in biological research due to its role in synthesizing cysteine-containing peptides. These peptides are crucial for studying protein folding, stability, and interactions. Additionally, compounds derived from Boc-DL-Cys(Acm)-OSu have been explored for their potential as peptide-based inhibitors and probes to investigate enzyme activities and protein-protein interactions. In medicinal chemistry, it is instrumental in developing therapeutic agents with antimicrobial and anticancer properties, highlighting its biological relevance .

The synthesis of Boc-DL-Cys(Acm)-OSu involves several steps:

  • Protection of Amino Group: The amino group of cysteine is protected using the tert-butoxycarbonyl (Boc) group.
  • Protection of Thiol Group: The thiol group is subsequently protected with the acetamidomethyl (Acm) group.
  • Introduction of N-Hydroxysuccinimide Ester: Finally, the N-hydroxysuccinimide (OSu) ester is introduced to facilitate coupling reactions during peptide synthesis.

These steps can be performed using automated peptide synthesizers for large-scale production, ensuring high yield and purity while maintaining the integrity of the protecting groups .

Boc-DL-Cys(Acm)-OSu has a variety of applications across different fields:

  • Peptide Synthesis: It serves as a building block for introducing cysteine residues into peptides, which are essential for forming disulfide bonds that stabilize protein structures.
  • Biological Research: Used to study protein dynamics, enzyme functions, and interactions.
  • Medicinal Chemistry: Aids in developing peptide-based drugs and therapeutic agents.
  • Pharmaceutical Industry: Employed in large-scale peptide drug production and synthesis of diagnostic agents .

Research involving Boc-DL-Cys(Acm)-OSu often focuses on its interactions with various biological molecules. Studies have shown that peptides synthesized with this compound can effectively interact with enzymes and proteins, facilitating investigations into mechanisms of action and biological pathways. Additionally, the ability to selectively deprotect functional groups allows researchers to create specific interactions necessary for studying protein dynamics and enzymatic functions .

Several compounds share structural similarities with Boc-DL-Cys(Acm)-OSu, each offering unique properties for specific applications:

Compound NameKey FeaturesUnique Aspects
Fmoc-DL-CysteineUses fluorenylmethoxycarbonyl protecting groupBase-labile; widely used in Fmoc-based SPPS
Acm-CysteineContains acetamidomethyl protecting groupFocuses on thiol protection without N-hydroxysuccinimide
Z-CysteineEmploys benzyloxycarbonyl protecting groupMore stable under acidic conditions
Trityl-CysteineUses trityl protecting groupProvides steric hindrance; useful for thiol protection

Boc-DL-Cys(Acm)-OSu stands out due to its combination of both amino and thiol protection alongside the reactive OSu ester, allowing for versatile applications in peptide synthesis while minimizing side reactions during deprotection processes .

Solid-Phase Peptide Synthesis Strategies Incorporating Cys(Acm) Protection

The integration of Cys(Acm) into SPPS requires careful selection of protecting groups to balance stability during synthesis and ease of removal during downstream processing. The Acm group is favored for its orthogonality to acid-labile protections like Boc, enabling sequential deprotection cycles. In Boc-based SPPS, Cys(Acm) derivatives are anchored to resins such as Pyroacm, which exhibit exceptional stability under trifluoromethanesulfonic acid (TFMSA) cleavage conditions. This allows for iterative peptide elongation while preserving the Acm-protected thiol.

A key challenge lies in minimizing side reactions, such as aspartimide formation or diketopiperazine cyclization, which are exacerbated by repetitive base treatments during Boc deprotection. Optimized coupling protocols using 1-hydroxybenzotriazole (HOBt) or hexafluorophosphate-based activators reduce racemization risks at the cysteine residue. Post-synthetic Acm removal typically employs iodine or thallium(III) trifluoroacetate, though scavengers like glycerol are recommended to suppress Acm migration to serine or threonine side chains.

Table 1: Common Thiol-Protecting Groups in Boc SPPS

GroupCleavage ConditionsCompatibility with Boc SPPS
AcmI2, Tl(TFA)3High
TritylTFAModerate
MmtMild acid (1% TFA)High

Optimization of Boc Group Compatibility with Acm-Protected Cysteine Derivatives

The Boc group’s acid lability necessitates compatibility with the Acm group’s stability under acidic conditions. Studies demonstrate that Boc-DL-Cys(Acm)-OH remains intact during standard TFA-mediated resin cleavage (20–50% TFA in dichloromethane), ensuring retention of both protections until deliberate removal. However, prolonged exposure to strong acids (e.g., HF or TFMSA) risks partial Acm deprotection, necessitating time-controlled cleavage protocols.

Critical to this compatibility is the steric shielding provided by the Boc group, which reduces nucleophilic attack on the Acm-protected thiol during coupling steps. Kinetic studies reveal that Boc-DL-Cys(Acm)-OSu exhibits a 12% higher coupling efficiency compared to Fmoc analogs, attributed to reduced steric hindrance at the α-amino group. This makes Boc chemistry preferable for synthesizing peptides with multiple Acm-protected cysteines, such as snake neurotoxin analogs.

Mechanistic Studies on OSu Ester Activation for Carboxyl Group Reactivity

The OSu ester in Boc-DL-Cys(Acm)-OSu enhances carboxyl reactivity through a two-step mechanism: (1) nucleophilic attack by the amine of the incoming amino acid, forming a tetrahedral intermediate, and (2) elimination of N-hydroxysuccinimide (NHS) to yield the amide bond. This process is highly efficient in aqueous-organic biphasic systems, with second-order rate constants (k2) ranging from 0.8–1.2 M⁻¹s⁻¹ at pH 7.5.

Table 2: Reaction Parameters for OSu Ester Activation

ParameterValueConditions
Activation Energy45–50 kJ/molDMF, 25°C
Optimal pH7.0–8.5Phosphate buffer
Half-life (t₁/₂)2.5 hoursAqueous solution, 25°C

The OSu ester’s stability under SPPS conditions (e.g., in dimethylformamide or dichloromethane) prevents premature hydrolysis, enabling its use in automated synthesizers. However, residual NHS can compete with peptide-resin interactions, necessitating thorough washing cycles after coupling. Recent advances in real-time monitoring via UV spectroscopy (λ = 260 nm) allow precise tracking of OSu consumption, reducing overcoupling and byproduct formation.

The chemical compound tert-butoxycarbonyl-DL-cysteine(acetamidomethyl)-N-hydroxysuccinimide ester represents a pivotal reagent in modern protein synthesis methodologies [1]. This activated amino acid derivative features three distinct functional components: a tert-butoxycarbonyl protecting group that shields the alpha-amino function, an acetamidomethyl group that protects the thiol functionality, and an N-hydroxysuccinimide ester that facilitates efficient coupling reactions under mild conditions [1] [2]. The compound's molecular formula C15H23N3O7S and molecular weight of 389.4 g/mol make it particularly suitable for applications in native chemical ligation technologies where precise control over reactive functionalities is essential [1] [2].

Thioester-Mediated Segment Condensation Strategies Using Cys(Acm) Intermediates

Thioester-mediated segment condensation represents a fundamental approach in protein chemical synthesis, where peptide thioesters serve as key intermediates for the preparation of larger polypeptide constructs [3] [4]. The acetamidomethyl protecting group in Boc-DL-Cysteine(Acetamidomethyl)-N-Hydroxysuccinimide plays a crucial role in these condensation strategies by providing orthogonal protection that remains stable under the reaction conditions required for thioester formation and subsequent ligation [5] [6].

Research investigations have demonstrated that thioester segment condensation involves the selective activation of C-terminal peptide thioesters by silver ions, followed by condensation with amino components to form extended peptide chains [3] [7]. During the preparation of peptide thioesters using the tert-butoxycarbonyl solid-phase method, no substantial epimerization of the C-terminal amino acid was detected, indicating the stability of the protecting group strategy [3] [7]. However, epimerization was observed during thioester-thiol exchange reactions and segment condensation in dimethyl sulfoxide in the presence of a base [3] [7]. The epimerization during segment condensation was significantly suppressed with less polar solvents, demonstrating the importance of solvent selection in optimizing reaction conditions [3] [7].

The acetamidomethyl group demonstrates exceptional compatibility with thioester-mediated condensation reactions because of its stability under the reaction conditions while maintaining selectivity for subsequent deprotection steps [8] [5]. Studies have shown that the acetamidomethyl moiety can be efficiently removed using palladium complexes in aqueous medium, enabling one-pot assembly of three peptide fragments through native chemical ligation where the acetamidomethyl group protects the N-terminal cysteine of middle fragments [5]. This palladium-assisted deprotection method represents a significant advancement over traditional harsh removal conditions, allowing for improved yields and reduced synthetic complexity [5].

The effectiveness of cysteine(acetamidomethyl) intermediates in segment condensation has been demonstrated through the synthesis of glycosylated peptide thioesters, where the tert-butoxycarbonyl strategy enabled the incorporation of complex carbohydrate modifications while maintaining the integrity of the thioester functionality [4]. These glycosylated peptide thioesters were successfully used to prepare extended peptide sequences through thioester segment condensation methods, highlighting the versatility of the acetamidomethyl protecting group in complex synthetic applications [4].

Ligation Siteα-Product Yield (%)β/γ-Product Yield (%)Reaction Time (h)Recommended Use
-Glutamine-Cysteine->99.6<0.418-24Yes
-Glutamate-Cysteine-97318-24Yes (optimized)
-Asparagine-Cysteine-99.60.418-24Yes
-Aspartate-Cysteine-752518-24No

Table 1: Native Chemical Ligation Efficiency at Different Amino Acid Sites Using Acetamidomethyl-Protected Cysteine Intermediates [9]

The data demonstrates that ligation sites involving glutamine-cysteine and asparagine-cysteine junctions exhibit superior performance with minimal side product formation, while aspartate-cysteine sites show significant β-linked byproduct formation that renders them unsuitable for practical applications [9].

Role in Protein Semi-Synthesis via Expressed Protein Ligation Systems

Expressed protein ligation represents a semisynthetic technique wherein recombinant protein thioesters, generated through thiolysis of intein fusion proteins, undergo reaction with synthetic or recombinant peptides bearing N-terminal cysteine residues to produce native peptide bonds [10] [11]. The acetamidomethyl protecting group in Boc-DL-Cysteine(Acetamidomethyl)-N-Hydroxysuccinimide serves as an essential component in these systems by providing selective protection of cysteine residues that must remain unreactive during the ligation process [12] [13].

In expressed protein ligation applications, the compound enables the incorporation of biophysical probes, unnatural amino acids, and post-translational modifications into proteins with high precision [10] [11]. The acetamidomethyl group's compatibility with the ligation-desulfurization strategy allows for the preservation of native cysteine residues while enabling conversion of introduced cysteines to alanine residues at ligation sites [12] [13]. This selective protection capability has proven instrumental in the semisynthesis of proteins containing multiple cysteine residues where precise control over which cysteines participate in disulfide bond formation is required [12] [13].

Research findings demonstrate that the phenacyl protecting group can be successfully used in conjunction with acetamidomethyl protection to achieve traceless protein semisynthesis [13]. The phenacyl group can be selectively appended onto cysteine side chains within bacterially expressed polypeptides following intein cleavage, and this group proves compatible with native chemical ligation, radical desulfurization, and reverse-phase high-performance liquid chromatography conditions [13]. The utility of this dual protecting group strategy was demonstrated through the traceless semisynthesis of human small heat shock protein Hsp27 and murine prion protein, where one or two native cysteines were maintained through the ligation-desulfurization sequence [13].

The expressed protein ligation methodology has found extensive application in chromatin biology studies, where acetamidomethyl-protected cysteine derivatives enable the generation of acetylated, phosphorylated, methylated, and ubiquitylated histones [10] [11]. These modified histones serve as essential tools for interrogating chromatin structure and function, demonstrating the broader biological relevance of the protecting group strategy [10] [11]. Similarly, the technique has been applied to ion channel research, where incorporation of D-alanine and amide-to-ester backbone modifications in the selectivity filter of potassium channels provided insights into the mechanism of ion selectivity [10] [11].

ApplicationProtein TargetModification TypeSuccess Rate (%)Typical Yield (%)
Histone modificationsH2A, H2B, H3, H4Acetylation, methylation, ubiquitination85-9540-60
Ion channel studiesPotassium channelsBackbone modifications70-8025-40
Signal transductionTransforming growth factor-β pathwayPhosphorylation80-9035-55
Membrane proteinsRab GTPasesLipidation75-8530-50
Enzymatic studiesVarious enzymesFluorescent labels90-9550-70

Table 2: Expressed Protein Ligation Applications and Performance Metrics Using Acetamidomethyl-Protected Intermediates [10] [11] [12]

The performance data indicates that enzymatic studies achieve the highest success rates and yields, while ion channel applications present greater technical challenges but remain feasible with optimized conditions [10] [11] [12].

Comparative Analysis of Acetamidomethyl versus Trityl Protecting Groups in Ligation Efficiency

The selection of appropriate protecting groups for cysteine residues in native chemical ligation applications requires careful consideration of stability, removal conditions, and compatibility with synthetic protocols [14] [15]. Acetamidomethyl and trityl protecting groups represent two of the most widely employed options, each offering distinct advantages and limitations in ligation efficiency [14] [15] [16].

The acetamidomethyl protecting group demonstrates exceptional stability under acidic conditions, remaining intact during treatment with hydrogen fluoride and neat trifluoroacetic acid, which makes it particularly suitable for tert-butoxycarbonyl and fluorenylmethyloxycarbonyl solid-phase peptide synthesis strategies [15] [16]. Deprotection of the acetamidomethyl group is typically accomplished through oxidative treatment with iodine or through mercury(II) or silver(trifluoromethanesulfonate) to obtain free thiol groups [15] [16]. This stability profile enables the use of acetamidomethyl protection in complex multistep syntheses where other protecting groups might be prematurely cleaved [15] [16].

In contrast, the trityl protecting group exhibits high lability toward trifluoroacetic acid and is readily removed during standard cleavage procedures used in fluorenylmethyloxycarbonyl solid-phase peptide synthesis [16]. This characteristic makes trityl protection particularly recommended for routine synthesis of cysteinyl peptides containing free thiol groups, as the peptide is initially obtained in the reduced monomeric form but can be readily converted to dimeric or cyclic disulfide-bonded forms through oxidation [16]. The trityl group's acid lability, however, limits its utility in synthetic strategies requiring prolonged exposure to acidic conditions [16].

Comparative studies of ligation efficiency reveal that acetamidomethyl protection generally provides higher yields in native chemical ligation reactions, with success rates exceeding 95% in optimal conditions [5] [15]. The acetamidomethyl group's orthogonal stability allows for one-pot ligation-desulfurization-deprotection sequences that significantly streamline synthetic workflows [5]. Recent developments in palladium-assisted acetamidomethyl removal have further enhanced the efficiency of this protecting group by enabling mild deprotection conditions that preserve sensitive protein structures [5].

The trityl protecting group, while offering high ligation efficiency (>90%), presents challenges in complex synthetic applications due to its acid sensitivity [16]. However, its ease of removal under mild acidic conditions makes it advantageous for applications where rapid deprotection is desired [16]. The selection between acetamidomethyl and trityl protection often depends on the specific requirements of the synthetic strategy, with acetamidomethyl being preferred for complex multistep syntheses and trityl being suitable for simpler applications requiring straightforward deprotection [16].

Protecting GroupRemoval ConditionsStability to Trifluoroacetic AcidCompatibility with Fluorenylmethyloxycarbonyl Solid-Phase Peptide SynthesisLigation EfficiencySide Reactions
AcetamidomethylIodine/Acetic acid or Mercury(II)HighExcellentHigh (>95%)Minimal
TritylLow concentration Trifluoroacetic acid (1-5%)LowExcellentHigh (>90%)Minimal
p-MethylbenzylHydrogen fluoride or high Trifluoroacetic acidHighPoorModerate (80-90%)Some racemization
DiphenylmethylHigh concentration Trifluoroacetic acid (95%)ModerateGoodHigh (>90%)Minimal
S-tert-ButylReducing agentsHighGoodModerate (75-85%)Some oxidation

Table 3: Comprehensive Comparison of Cysteine Protecting Groups in Native Chemical Ligation Applications [14] [15] [17] [16]

The comparative analysis demonstrates that both acetamidomethyl and trityl protecting groups offer superior performance compared to alternative protecting groups, with acetamidomethyl showing slight advantages in terms of stability and ligation efficiency [14] [15] [17] [16]. The choice between these two protecting groups should be based on the specific synthetic requirements and the complexity of the target protein structure [14] [15] [17] [16].

The acidolytic deprotection of tert-butoxycarbonyl groups represents a fundamental transformation in peptide synthesis, and the kinetic behavior of this process has been extensively studied across various acidic conditions [7] [8]. The mechanism of Boc deprotection follows an initial protonation of the carbonyl oxygen, followed by heterolytic cleavage of the carbon-oxygen bond to generate a tert-butyl cation intermediate, which subsequently eliminates to form isobutylene and carbon dioxide [9] [10].

Research has demonstrated that the kinetics of Boc deprotection exhibit significant dependence on the nature and concentration of the acidic reagent employed [7] [8]. When hydrochloric acid is utilized as the deprotecting agent, the reaction displays a remarkable second-order dependence upon the acid concentration, suggesting a mechanism involving general acid-catalyzed separation of a reversibly formed ion-molecule pair [7] [8]. This kinetic behavior contrasts sharply with trifluoroacetic acid-mediated deprotection, which typically follows first-order kinetics with respect to acid concentration [11] [10].

The presence of acetamidomethyl protection on cysteine residues does not significantly interfere with the acidolytic cleavage of Boc groups, as the acetamidomethyl group demonstrates remarkable stability under acidic conditions [12] [13]. This orthogonality is crucial for synthetic strategies where selective amino deprotection is required while maintaining sulfur protection [14] [6].

Detailed kinetic studies reveal that the rate constants for Boc deprotection vary substantially with temperature and acid concentration [8] [15]. At elevated temperatures, the thermal deprotection pathway becomes competitive with acidolytic cleavage, with kinetic modeling suggesting an initial concerted proton transfer followed by rapid decarboxylation [16] [17]. The electrophilicity of the N-Boc carbonyl group shows strong correlation with reaction rates, providing predictive capability for deprotection efficiency [16].

The mechanistic understanding of Boc deprotection has been enhanced through computational modeling and statistical analysis, which support a pathway involving initial slow proton transfer with concurrent isobutylene release, followed by rapid decarboxylation [16] [15]. This mechanism explains the observed kinetic orders and temperature dependencies across different acidic systems.

Silver Ion-Mediated Removal of S-Acm Groups Under Basic Conditions

Silver ion-mediated deprotection of acetamidomethyl groups represents a powerful and selective method for removing sulfur protection while maintaining compatibility with other protecting groups [18] [19]. The mechanism involves coordination of silver ions to the acetamidomethyl moiety, followed by electrophilic activation that facilitates cleavage of the carbon-sulfur bond [20] [21].

Silver tetrafluoroborate has emerged as the reagent of choice for acetamidomethyl deprotection due to its high efficiency and compatibility with various functional groups [18] [12]. The reaction typically proceeds in trifluoroacetic acid containing anisole as a scavenger, with optimal conditions involving 20 equivalents of silver salt per acetamidomethyl group at temperatures between 4°C and 25°C [12] [18]. The reaction mechanism involves formation of a silver-sulfur coordinate complex, which undergoes nucleophilic attack by water or other nucleophiles present in the reaction medium [20] [22].

Under basic conditions, silver ion-mediated deprotection can be achieved using alternative solvent systems that maintain the electrophilic character of the silver reagent while providing buffering capacity [20] [23]. The use of aqueous systems at slightly basic pH has been demonstrated to be effective for acetamidomethyl removal, particularly when combined with oxidative conditions that facilitate disulfide bond formation [23] [22].

Recent developments have expanded the scope of silver-mediated deprotection to include copper-based systems that operate under aerobic conditions [22]. Copper sulfate in combination with 1,2-aminothiols provides an alternative approach that avoids the use of silver salts while achieving efficient acetamidomethyl removal [22]. This method operates through formation of oxidizing species that attack the acetamidomethyl group, leading to its removal and concurrent disulfide bond formation [22].

The selectivity of silver ion-mediated deprotection is demonstrated by its compatibility with other common protecting groups such as trityl, Boc, and fluorenylmethyl groups [14] [18]. This orthogonality enables complex synthetic strategies where multiple protecting groups must be removed in specific sequences without affecting other protected functionalities [14] [23].

Compatibility with Fmoc-Based Protection Schemes in Convergent Syntheses

The integration of acetamidomethyl and tert-butoxycarbonyl protecting groups within 9-fluorenylmethoxycarbonyl-based synthesis strategies represents a sophisticated approach to peptide construction that enables both linear and convergent synthetic pathways [6] [24]. The orthogonality of these protecting groups provides exceptional flexibility in designing synthetic routes for complex peptides containing multiple cysteine residues [25] [14].

Fmoc chemistry offers mild deprotection conditions using 20% piperidine in N,N-dimethylformamide, which are completely compatible with both acetamidomethyl and tert-butoxycarbonyl protecting groups [6] [24]. This compatibility allows for stepwise chain elongation while maintaining protection of cysteine residues until the appropriate synthetic stage [26] [6]. The stability of acetamidomethyl groups under basic Fmoc deprotection conditions is particularly valuable for synthesizing peptides with multiple disulfide bonds [14] [5].

Convergent synthesis strategies benefit significantly from the orthogonal nature of these protecting group combinations [27] [28]. In convergent approaches, peptide fragments are synthesized independently and subsequently coupled in solution to generate larger peptide structures [29] [30]. The selective deprotection capabilities of the Boc-acetamidomethyl system enable precise control over which cysteine residues participate in disulfide bond formation during fragment condensation [27] [20].

The phenylacetamidomethyl protecting group has been developed as an alternative to acetamidomethyl that offers enhanced orthogonality with both Boc and Fmoc protection schemes [14]. This protecting group maintains the same stability profile as acetamidomethyl but can be removed enzymatically using penicillin amidohydrolase, providing an additional level of selectivity [14]. The enzymatic deprotection approach represents a green chemistry alternative that avoids harsh chemical conditions [14].

Advanced protection strategies incorporate multiple orthogonal groups such as 1-(4,4-dimethyl-2,6-dioxocyclohex-1-ylidene)ethyl and methyltrityl groups alongside acetamidomethyl protection [31] [32]. These combinations enable site-specific modifications and branching reactions that would be impossible with traditional protecting group strategies [31]. The hydrazine-labile 1-(4,4-dimethyl-2,6-dioxocyclohex-1-ylidene)ethyl group provides orthogonality to both Fmoc and acetamidomethyl protecting groups, enabling complex synthetic designs [31].

The development of automated synthesis protocols has further enhanced the utility of these orthogonal protecting group strategies [6] [26]. Automated peptide synthesizers can be programmed to execute complex deprotection sequences that take advantage of the differential stability of various protecting groups [6]. This automation capability is particularly valuable for convergent synthesis approaches where multiple fragments must be prepared with precise protecting group patterns [28].

Modern convergent synthesis strategies also benefit from the compatibility of these protecting groups with continuous flow chemistry approaches [28] [16]. Flow chemistry enables better control over reaction conditions and can improve the efficiency of both protection and deprotection reactions [16]. The mild conditions required for Fmoc deprotection and the selectivity of silver-mediated acetamidomethyl removal are well-suited to flow processing conditions [16] [18].

XLogP3

0.1

Hydrogen Bond Acceptor Count

8

Hydrogen Bond Donor Count

2

Exact Mass

389.12567125 g/mol

Monoisotopic Mass

389.12567125 g/mol

Heavy Atom Count

26

Dates

Last modified: 08-11-2024

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